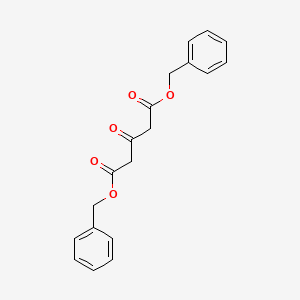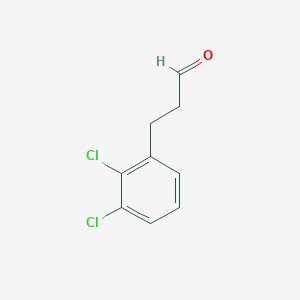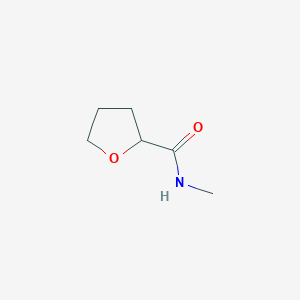![molecular formula C9H10F3N3O2 B12439824 N-Methyl-N-[6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439824.png)
N-Methyl-N-[6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{methyl[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}acetic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, which are widely studied for their diverse biological activities and applications in medicinal chemistry. The presence of trifluoromethyl and amino groups in the structure of this compound enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {methyl[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
Nucleophilic Substitution: The chloro group is substituted with an amino group using an appropriate amine under basic conditions.
Formation of the Acetic Acid Derivative: The resulting amino-substituted pyrimidine is then reacted with bromoacetic acid or its ester in the presence of a base to form the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base (e.g., triethylamine) for substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Reduced pyrimidine derivatives.
Substitution: Amides, secondary amines.
科学研究应用
{methyl[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用机制
The mechanism of action of {methyl[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}acetic acid involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
2-Methyl-4-(trifluoromethyl)pyrimidine: Lacks the amino and acetic acid groups, resulting in different chemical reactivity and biological activity.
4-Amino-2-methyl-6-(trifluoromethyl)pyrimidine:
Methyl 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoate: Contains an ester group instead of the aminoacetic acid, leading to different chemical properties and uses.
Uniqueness
{methyl[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}acetic acid is unique due to the presence of both the amino and acetic acid groups, which confer distinct chemical reactivity and potential biological activities. The trifluoromethyl group further enhances its lipophilicity and stability, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H10F3N3O2 |
|---|---|
分子量 |
249.19 g/mol |
IUPAC 名称 |
2-[methyl-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C9H10F3N3O2/c1-5-3-6(9(10,11)12)14-8(13-5)15(2)4-7(16)17/h3H,4H2,1-2H3,(H,16,17) |
InChI 键 |
PVUCJJZPOCIUQT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)N(C)CC(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


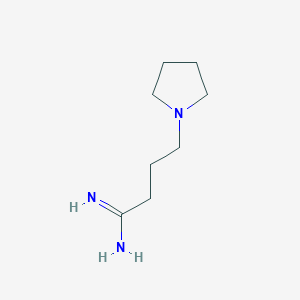

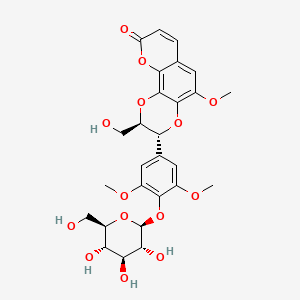
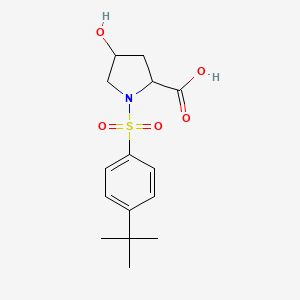
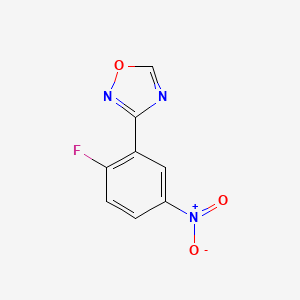
![1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine](/img/structure/B12439780.png)
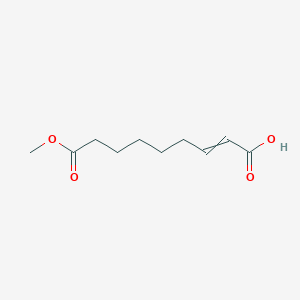
![1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12439790.png)
